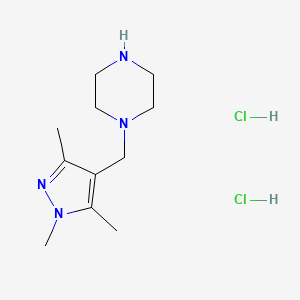

1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMQDDCQNZJFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Pyrazole Intermediate

- Phenylhydrazine is reacted with an acyl derivative (e.g., 1-acetoacetyl compound) in a fatty alcohol solvent.

- The mixture is heated under reflux (75–85°C) with water-retaining agents to promote condensation.

- Reaction proceeds until completion, monitored via TLC or other analytical methods.

- The solvent is removed under reduced pressure, yielding a crude intermediate (compound III).

Step 2: Cyclization to Pyrazole Ring

- The crude intermediate is dissolved in tetrahydrofuran (THF).

- A cyclization reagent such as Lawesson reagent or Davy reagent is added along with an organic base (pyridine or triethylamine).

- The mixture is stirred at 40–60°C for several hours until the reaction completes.

- The reaction mixture is then neutralized with dilute sodium hydroxide, extracted with dichloromethane, dried, and concentrated to obtain the pyrazole derivative (compound II).

Step 3: Attachment of Piperazine

- The pyrazole derivative (compound II) is reacted with piperazine in ethanol under hydrogenation conditions (using palladium on carbon catalyst).

- The process involves hydrogenation at controlled pressure and temperature, converting the intermediate into the target compound.

- The crude product is filtered, washed, and recrystallized from dichloromethane to yield the final compound.

Step 4: Formation of Dihydrochloride Salt

- The free base is treated with hydrogen chloride in ethyl acetate or ethanol.

- The mixture is stirred overnight at room temperature.

- The precipitated dihydrochloride salt is filtered, washed, and dried, yielding 1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride .

Data Table of Preparation Conditions and Yields

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine + Acyl derivative | Fatty alcohol | 75–85°C | 2–3 hours | 87 | Reflux with water-retaining agent |

| 2 | Intermediate + Lawesson/Davy reagent | THF | 40–60°C | Until completion | 85–90 | Neutralization and extraction |

| 3 | Pyrazole derivative + Piperazine | Ethanol | Room temp | Overnight | 80–90 | Hydrogenation conditions |

| 4 | Free base + HCl | Ethyl acetate | Room temp | Overnight | 86 | Salt formation |

Research Findings and Notes

- The use of Lawesson reagent or Davy reagent in cyclization offers a safer alternative to phosphorus oxychloride, reducing toxicity and environmental impact.

- The reaction yields are consistently high (above 80%), indicating process robustness.

- The reaction conditions are mild, typically between 40–85°C, favoring industrial scalability.

- The final dihydrochloride salt exhibits good stability and solubility, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.

Scientific Research Applications

Pharmacology

1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests possible interactions with various biological targets.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine can exhibit antidepressant-like effects. The pyrazole moiety may enhance this activity through modulation of neurotransmitter systems such as serotonin and norepinephrine. A study demonstrated that administering this compound in animal models resulted in significant behavioral improvements indicative of antidepressant effects .

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of more complex therapeutic agents. Its ability to undergo further chemical modifications makes it valuable in drug design.

Table 1: Synthesis of Derivatives

| Compound Name | Structure | Application |

|---|---|---|

| Pyrazole-Piperazine Derivative A | Structure A | Anticancer Activity |

| Pyrazole-Piperazine Derivative B | Structure B | Antimicrobial Properties |

In one example, derivatives synthesized from this compound showed promising anticancer activity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Material Science

Beyond pharmacological applications, this compound has potential uses in materials science. Its unique structure allows for incorporation into polymers or nanomaterials.

Case Study: Polymer Composites

Incorporating this compound into polymer matrices has been shown to enhance mechanical properties and thermal stability. Research highlighted the synthesis of composite materials that exhibited improved resistance to thermal degradation when modified with this compound .

Mechanism of Action

The mechanism of action of 1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the piperazine ring significantly influence molecular weight, solubility, and melting points. Key comparisons include:

*Estimated based on structural components.

Key Observations :

- Halogenated derivatives (e.g., 1-(2-Fluorophenyl)-piperazine dihydrochloride ) exhibit lower molecular weights (~253.14 g/mol) but may have reduced solubility due to aromatic hydrophobicity.

- Complex substituents , such as those in GBR 12783 , drastically increase molecular weight and likely enhance receptor binding specificity.

Pharmacological Activity

- GBR 12783 dihydrochloride : Potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) .

- Buclizine Hydrochloride : Anti-histaminic, antiemetic, and orexigenic properties; used for motion sickness and migraine .

- Meclizine Hydrochloride : Structural analog with a p-chloro-α-phenylbenzyl group; treats vertigo and nausea .

- 1-(4-Chlorophenyl)piperazine dihydrochloride: Potential CNS applications due to piperazine’s affinity for serotonin and dopamine receptors .

Target Compound Hypotheses :

The trimethylpyrazole group may enhance binding to enzymes or receptors associated with inflammatory or neurological pathways, similar to pyrazole-containing drugs. However, its exact mechanism remains unverified in the provided evidence.

Biological Activity

1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride (CAS Number: 1185304-15-7) is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C11H22Cl2N4

- Molecular Weight : 208.31 g/mol

Its structure includes a piperazine ring substituted with a 1,3,5-trimethylpyrazole moiety, which is crucial for its biological activity.

Antiparasitic Activity

Recent studies indicate that derivatives of pyrazole compounds exhibit significant antiparasitic activities. For instance, compounds similar to 1-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-piperazine have shown efficacy against Tetranychus cinnabarinus and Plutella xylostella, with mortality rates exceeding 70% at certain concentrations . The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance bioactivity against these pests.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing pyrazole rings have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . These findings suggest that the trimethylpyrazole moiety may play a role in enhancing anticancer activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antioxidant Activity : Some studies have indicated that pyrazole derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated various pyrazole derivatives for their anticancer activities. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against several cancer cell lines. The most active derivative showed an IC50 value comparable to established chemotherapeutics .

Study 2: Insecticidal Activity

In another investigation focused on agricultural applications, 1-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-piperazine derivatives were tested for their insecticidal properties. The results demonstrated effective mortality rates against common agricultural pests at low concentrations . This suggests potential utility in crop protection strategies.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of pyrazole-piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are synthesized by reacting 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of triethylamine to neutralize HCl byproducts . For the target compound, coupling the pyrazole moiety with a piperazine derivative (e.g., via reductive amination or alkylation) under inert conditions (N₂ atmosphere) is recommended. Critical parameters include:

- Solvent Choice : Use polar aprotic solvents (e.g., THF, DCM) to enhance nucleophilicity.

- Temperature Control : Reflux at 40–70°C for 2–8 hours, as seen in piperazine-thiourea syntheses .

- Purification : Employ reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) to isolate the dihydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to confirm substituent positions on the pyrazole and piperazine rings. For example, splitting patterns in -NMR can verify methyl group environments .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode with Masshunter software ensures accurate molecular formula confirmation (e.g., observed vs. calculated m/z) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95% recommended for biological assays) .

Q. How do environmental factors like pH and temperature influence the stability of this compound in experimental settings?

- Methodological Answer : Piperazine derivatives are sensitive to pH and temperature. For stability:

- pH Control : Maintain solutions between pH 3–6 to prevent dehydrochlorination or hydrolysis. Buffered systems (e.g., phosphate or citrate) are ideal .

- Temperature : Store solid compounds at 2–8°C to minimize degradation; avoid prolonged exposure to >25°C during experiments .

- Light Sensitivity : Use amber vials to prevent photodegradation, as observed in structurally related compounds .

Advanced Research Questions

Q. What analytical strategies can identify and quantify impurities or degradation products in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Employ targeted multiple reaction monitoring (MRM) to detect common impurities like des-methyl analogs or hydrolyzed products. For example, Trimetazidine dihydrochloride impurities (e.g., N-methyl derivatives) are quantified using LC-MS with a detection limit of 0.1% .

- Forced Degradation Studies : Expose the compound to heat (60°C), acidic/alkaline conditions (0.1M HCl/NaOH), and UV light to simulate degradation pathways. Compare retention times and fragmentation patterns against standards .

Q. How does the structural modification of the pyrazole and piperazine moieties affect the compound's biological activity, and what computational methods predict these interactions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace methyl groups on the pyrazole ring with halogens or bulkier substituents to evaluate changes in enzyme inhibition (e.g., aminopeptidase N or VEGFR2). Analogous pyrazoline derivatives show enhanced activity with electron-withdrawing groups .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., phosphoglycerate dehydrogenase). Parameterize force fields with DFT-optimized geometries of the compound .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility and safety?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Static-free containers prevent electrostatic discharge .

- Storage : Keep the dihydrochloride salt in sealed desiccators at 2–8°C. For solutions, aliquot into single-use vials under argon to prevent oxidation .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing HCl vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.